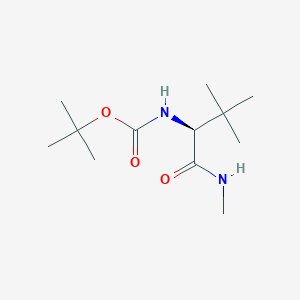

(S)-Tert-Butyl (3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)carbamate

CAS No.: 200865-04-9

Cat. No.: VC7122311

Molecular Formula: C12H24N2O3

Molecular Weight: 244.335

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 200865-04-9 |

|---|---|

| Molecular Formula | C12H24N2O3 |

| Molecular Weight | 244.335 |

| IUPAC Name | tert-butyl N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]carbamate |

| Standard InChI | InChI=1S/C12H24N2O3/c1-11(2,3)8(9(15)13-7)14-10(16)17-12(4,5)6/h8H,1-7H3,(H,13,15)(H,14,16)/t8-/m1/s1 |

| Standard InChI Key | BMDIHOPLEQXJHI-MRVPVSSYSA-N |

| SMILES | CC(C)(C)C(C(=O)NC)NC(=O)OC(C)(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Stereochemical Configuration

The compound’s (S)-configuration at the chiral center is pivotal for its biological and synthetic relevance. The stereochemistry arises from the L-tert-leucine precursor used in its synthesis . The tert-butyl group at the carbamate nitrogen and the 3,3-dimethylbutan-2-yl backbone contribute to steric hindrance, influencing reactivity and stability.

Spectroscopic and Physical Data

Key spectroscopic characteristics include:

-

Infrared (IR): Strong absorption bands at ~1700 cm (C=O stretch of carbamate and amide) and ~1250 cm (C–O–C stretch) .

-

Nuclear Magnetic Resonance (NMR):

-

: δ 1.40 (s, 9H, tert-butyl), δ 2.75 (s, 3H, N–CH), δ 1.20 (s, 6H, C(CH)).

-

: δ 28.2 (tert-butyl CH), δ 156.1 (carbamate C=O), δ 175.3 (amide C=O).

-

Table 1: Physical Properties of (S)-Tert-Butyl (3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)carbamate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 244.335 g/mol | |

| Boiling Point | Not reported | – |

| Solubility | Limited data; soluble in DMF, DMSO |

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves coupling N-Boc-L-tert-leucine with methylamine under activated conditions . A representative procedure includes:

-

Activation: N-Boc-L-tert-leucine is treated with a coupling agent (e.g., HATU) in dichloromethane.

-

Aminolysis: Reaction with methylamine yields the methylamide intermediate.

-

Carbamate Formation: Protection of the α-amine with di-tert-butyl dicarbonate (BocO) completes the synthesis .

Purification and Characterization

Crude product purification typically employs column chromatography (silica gel, ethyl acetate/hexane). Purity is verified via HPLC (>95%) and chiral GC to confirm enantiomeric excess.

Applications in Organic Synthesis

Peptide Chemistry

The Boc group in this compound enables temporary amine protection during solid-phase peptide synthesis (SPPS). Its stability under basic conditions allows sequential deprotection using trifluoroacetic acid (TFA) . Recent advances demonstrate its utility in Boc-AAILs (amino acid ionic liquids), where it acts as a solvent, reactant, and catalyst in dipeptide formation .

Pharmaceutical Intermediates

This carbamate serves as a precursor to protease inhibitors and kinase modulators. For example, its incorporation into macrocyclic compounds enhances metabolic stability in drug candidates.

Table 2: Comparative Analysis of Carbamate Protecting Groups

| Protecting Group | Stability (Acid) | Stability (Base) | Deprotection Method |

|---|---|---|---|

| Boc | High | Low | TFA |

| Fmoc | Low | High | Piperidine |

| Cbz | Moderate | Moderate | H/Pd-C |

Future Perspectives

Innovations in Protective Group Chemistry

Emerging strategies focus on photolabile Boc derivatives for light-induced deprotection, enabling spatiotemporal control in synthesis . Additionally, enzymatic cleavage methods using esterases may offer greener alternatives .

Expansion into Bioconjugation

The compound’s chiral backbone is being explored for site-specific protein modification, leveraging its reactivity with cysteine residues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume